molecular formula C32H25FN2O2 B11674872 11-(4-fluorophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(4-fluorophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11674872
M. Wt: 488.5 g/mol
InChI Key: RGPLZVQNNBDYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(4-fluorophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a dibenzo[b,e][1,4]diazepin-1-one core with various substituents, including a fluorophenyl group, a phenyl group, and a phenylcarbonyl group. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Preparation Methods

The synthesis of 11-(4-fluorophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the multi-component reaction of o-phenylenediamine, dimedone (5,5-dimethylcyclohexane-1,3-dione), and an aromatic aldehyde. This reaction can be catalyzed by various catalysts, such as propylphosphonic anhydride (T3P®), silica-supported fluoroboric acid, and others . The reaction conditions are optimized to achieve reasonable to good yields of the desired product.

Chemical Reactions Analysis

11-(4-fluorophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is studied for its potential anxiolytic and antioxidant properties. It has been shown to exhibit binding abilities towards the benzodiazepine binding site on GABA A receptors, making it a potential candidate for the treatment of anxiety disorders . Additionally, it has been investigated as a fluorescent chemosensor for detecting metal cations like Cd2+ .

Mechanism of Action

The mechanism of action of 11-(4-fluorophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the central nervous system. It binds to the benzodiazepine binding site on GABA A receptors, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the nervous system .

Comparison with Similar Compounds

Similar compounds to 11-(4-fluorophenyl)-3-phenyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. For example, diazepam is widely used as an anxiolytic and muscle relaxant, while lorazepam is known for its sedative effects. The unique substituents on this compound contribute to its distinct pharmacological profile .

Properties

Molecular Formula

C32H25FN2O2

Molecular Weight

488.5 g/mol

IUPAC Name

2-benzoyl-6-(4-fluorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H25FN2O2/c33-25-14-11-21(12-15-25)31-30-28(18-24(19-29(30)36)20-7-3-1-4-8-20)34-27-17-23(13-16-26(27)35-31)32(37)22-9-5-2-6-10-22/h1-17,24,31,34-35H,18-19H2

InChI Key

RGPLZVQNNBDYQI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1NC3=C(C=CC(=C3)C(=O)C4=CC=CC=C4)NC2C5=CC=C(C=C5)F)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.